Product packaging for 4-Pentyl-1H-1,2,3-triazole(Cat. No.:)

4-Pentyl-1H-1,2,3-triazole

Cat. No.: B12519307
M. Wt: 139.20 g/mol
InChI Key: XMMXBKZYURWNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyl-1H-1,2,3-triazole is a chemical compound intended for research and further manufacturing applications, strictly not for direct human use. This compound features a 1,2,3-triazole ring, a nitrogen-containing heterocycle that serves as a critical pharmacophore in modern medicinal chemistry. The 1,2,3-triazole scaffold is renowned for its significant role in drug discovery due to its ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . The triazole ring can act as an amide bioisostere, contributing to molecular rigidity and the capacity to form hydrogen bonds, which enhances binding affinity to biological targets . Researchers utilize 1,2,3-triazole derivatives like this compound in the design and synthesis of novel molecular hybrids for investigating a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects . The pentyl side chain in this specific derivative can influence the compound's lipophilicity, potentially affecting its cellular uptake and overall bioactivity. Consequently, this compound is a valuable building block for constructing more complex molecules in organic synthesis and medicinal chemistry, particularly in the development of triazole-containing natural product conjugates and other potential therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B12519307 4-Pentyl-1H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-pentyl-2H-triazole

InChI

InChI=1S/C7H13N3/c1-2-3-4-5-7-6-8-10-9-7/h6H,2-5H2,1H3,(H,8,9,10)

InChI Key

XMMXBKZYURWNPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNN=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pentyl 1h 1,2,3 Triazole and Its Analogs

Innovations in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-Pentyl-1H-1,2,3-triazole

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net This reaction is characterized by its mild conditions, high yields, and exceptional regioselectivity, making it a favored approach for synthesizing compounds like this compound.

Regioselective Synthesis of 1,4-Substituted 1,2,3-Triazoles via CuAAC

The hallmark of the CuAAC reaction is its ability to exclusively produce the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. nih.govias.ac.in This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted isomers. The synthesis of this compound via CuAAC would involve the reaction of 1-heptyne with an azide (B81097) source in the presence of a copper(I) catalyst.

The reaction is broadly applicable and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov Various copper sources can be employed, including copper(I) salts like CuI or in situ reduction of copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. ias.ac.inbeilstein-journals.org The use of heterogeneous copper catalysts, such as copper nanoparticles supported on nanocellulose, has also been explored to facilitate catalyst recovery and reuse. ias.ac.in

Examples of CuAAC Reactions for 1,4-Disubstituted Triazoles
AlkyneAzideCopper SourceSolventYield
PhenylacetyleneBenzyl azideCuIEthanol/WaterExcellent
Terminal AlkynesEthyl 2-azidoacetateCu(I)Not Specified50-80%
Various AlkynesVarious AzidesCuNPs/NCGlycerolExcellent

Ligand Design and Optimization in CuAAC for Enhanced Efficiency and Selectivity

The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands that stabilize the copper(I) catalytic species. nih.gov Tris(triazolylmethyl)amines are a prominent class of tripodal ligands that have been widely used to accelerate CuAAC reactions. rsc.org The design of these ligands, including the chelate arm length and the nature of the donor groups, plays a crucial role in their catalytic activity and stability. rsc.org

Research has shown that ligands can influence not only the reaction rate but also the stability of the catalyst against oxidation and dissociation. rsc.org For instance, reducing the chelate arm length in tripodal amine ligands can increase reactivity but may also lead to a higher degree of oxidation. rsc.org The choice of ligand is therefore a critical parameter to optimize for a specific CuAAC reaction, balancing the need for high catalytic turnover with the stability of the catalyst, particularly in biological applications. nih.govjenabioscience.com

Impact of Ligand Design on CuAAC Reactions
Ligand TypeKey Design FeatureEffect on Reaction
Tris(triazolylmethyl)aminesTripodal structureAccelerates reaction rate
Sulfonated bathophenanthrolineWater-solubleUseful for bioconjugation but oxygen-sensitive
Mixed Tris(heterocyclemethyl)aminesVaried donor groups (triazolyl, benzimidazoyl, pyridyl)Tunable performance in different solvents

Mechanistic Elucidation of Copper-Mediated Cycloaddition Pathways

The mechanism of the CuAAC reaction has been a subject of extensive investigation. It is generally accepted that the reaction proceeds through a stepwise pathway involving copper acetylide intermediates. nih.govscispace.com The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then reacts with the azide.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanism. nih.gov These studies suggest that the coordination of copper(I) to the alkyne significantly alters the reaction pathway from a concerted cycloaddition to a stepwise process. nih.gov The involvement of multinuclear copper species, such as dinuclear or even tri-nuclear copper acetylides, has been proposed and, in some cases, detected experimentally. tdl.orgresearchgate.net The exact nature of the catalytically active species can be influenced by the reaction conditions, including the solvent and the ligands present. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Complementary Regioisomers

While CuAAC is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgchalmers.se This alternative regioselectivity is crucial for accessing a broader range of triazole-based structures for various applications.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles and their Relevance to this compound Frameworks

The RuAAC reaction allows for the direct and highly selective formation of the 1,5-disubstituted regioisomer, a feat not achievable with copper catalysis. chalmers.sethieme-connect.de This capability is particularly relevant for creating analogs of this compound where the pentyl group is at the 5-position of the triazole ring. Furthermore, unlike CuAAC which is generally limited to terminal alkynes, RuAAC can also effectively utilize internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov

Catalytic Systems and Reaction Conditions for RuAAC with Pentyl-Chain Precursors

The most effective catalysts for RuAAC are typically ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)], being particularly prominent. organic-chemistry.orgnih.gov The reaction conditions for RuAAC are generally mild, often proceeding at room temperature to elevated temperatures in various non-protic solvents like benzene, toluene, or THF. acs.orgchalmers.se

For the synthesis of a 1,5-disubstituted analog of this compound, 1-heptyne would be reacted with an appropriate azide in the presence of a suitable ruthenium catalyst. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the [Cp*RuCl]₄ tetramer has been shown to be a highly active catalyst, particularly for reactions involving challenging aryl azides. acs.org

Comparison of CuAAC and RuAAC Methodologies
FeatureCuAACRuAAC
Regioselectivity1,4-disubstituted1,5-disubstituted
Alkyne SubstratesPrimarily terminalTerminal and internal
Typical CatalystCopper(I) salts or complexesRuthenium(II) complexes (e.g., [Cp*RuCl])
Proposed IntermediateCopper acetylideRuthenacycle

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry have been increasingly applied to the synthesis of 1,2,3-triazoles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of sustainable solvents, reusable catalysts, and metal-free reaction conditions.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods for synthesizing 1,2,3-triazoles often rely on hazardous organic solvents. To address this, researchers have explored the use of greener alternatives like water and the bio-based solvent Cyrene™.

Water is an ideal green solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone in 1,2,3-triazole synthesis. consensus.app Its use, often in combination with heterogeneous catalysts, allows for mild reaction conditions and simplified product isolation. mdpi.com

Cyrene™, or dihydrolevoglucosenone, is a biodegradable and non-toxic solvent derived from cellulose. researchgate.netnih.gov It has emerged as a promising alternative to dipolar aprotic solvents such as NMP and DMF, which have significant health and environmental concerns. researchgate.net The synthesis of 1,2,3-triazoles in Cyrene™ offers several advantages, including the ability to isolate products by simple precipitation in water, which eliminates the need for organic solvent extractions and chromatographic purification. researchgate.netnih.gov This not only minimizes waste but also reduces operational costs. researchgate.net The strong solvating power of Cyrene™ also facilitates one-pot syntheses, further enhancing the green credentials of the process. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

Table 1: Comparison of Solvents in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Solvent Type Key Advantages in Triazole Synthesis Citations
Water Green/Sustainable Non-toxic, non-flammable, readily available; enables mild reaction conditions. consensus.appmdpi.com
Cyrene™ Bio-based/Sustainable Biodegradable, non-toxic; allows for simple product precipitation, minimizing waste and avoiding column chromatography. researchgate.netnih.govbeilstein-journals.org
Glycerol Green/Sustainable High boiling point, low toxicity; effective for CuI/Et2NH-catalyzed reactions. consensus.app
Ethanol Conventional Effective solvent for silica-supported copper(I) catalyzed reactions. organic-chemistry.org
DMF Conventional (Dipolar Aprotic) Good solvating power. researchgate.net
NMP Conventional (Dipolar Aprotic) Good solvating power. researchgate.net

The development of heterogeneous catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst contamination in the final product. mdpi.combohrium.com

ZnO Nanocrystals: A sustainable, copper-free protocol has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using zinc-based heterogeneous catalysts. rsc.org Specifically, cetyltrimethylammonium bromide (CTAB)-stabilized ZnO nanorods have proven to be robust and economical catalysts for the azide-alkyne reaction in water. rsc.orgresearchgate.net This method proceeds without the need for bases, reducing agents, or ligands. The catalyst can be recovered and reused multiple times without a significant loss of activity, and the process has been successfully scaled up to the gram level. rsc.org The eco-friendliness of this methodology is further supported by its high eco-score and low E-factor values. researchgate.net

Supported Copper Catalysts: Copper-based heterogeneous catalysts have been extensively studied for CuAAC reactions. mdpi.combohrium.com These systems immobilize copper species on various solid supports, enhancing their stability and reusability. mdpi.com

Cellulose Acetate-Supported Copper: A sustainable catalyst has been prepared by complexing copper(II) ions with a cellulose acetate backbone. This catalyst is highly active and regioselective for the synthesis of 1,4-disubstituted-1,2,3-triazoles in water at room temperature, without the need for additives. mdpi.com

Silica-Supported Copper: Copper(I) immobilized on functionalized silica gel serves as an efficient and recyclable catalyst for the one-pot synthesis of 1,4-disubstituted triazoles from halides, sodium azide, and terminal alkynes in ethanol. organic-chemistry.org This catalyst was reused for ten consecutive cycles with minimal copper leaching. organic-chemistry.org

Copper Supported on g-C3N4: Graphitic carbon nitride (g-C3N4) has been used as a support for copper chloride, creating a heterogeneous catalyst with excellent activity for the regioselective preparation of 4-aryl-NH-1,2,3-triazole derivatives in water at ambient temperature. This catalyst was reused for ten consecutive cycles with minimal leaching observed. mdpi.com

Table 2: Performance of Reusable Heterogeneous Catalysts in 1,2,3-Triazole Synthesis

Catalyst System Support Material Solvent Key Features Reusability Citations
ZnO-CTAB Nanocrystals None (nanoparticles) Water Copper-free, base-free, ligand-free, economical. Up to 4 times. rsc.orgresearchgate.net
Cu(II)-CA Cellulose Acetate Water Sustainable biopolymer support, room temperature reaction. Investigated. mdpi.com
Cu(I)-Silica Silica Gel Ethanol High regioselectivity, low copper leaching. Up to 10 times. organic-chemistry.org
Cu@g-C3N4 Graphitic Carbon Nitride Water High activity at ambient temperature, short reaction times. Up to 10 times. mdpi.com

While copper and ruthenium catalysis are dominant in triazole synthesis, metal-free and organocatalytic approaches have gained traction as they circumvent the issue of metal contamination in the final products. sci-hub.senih.gov These methods offer high regioselectivity and access to novel molecular structures. sci-hub.se

Organocatalytic methods often involve the use of small organic molecules, such as secondary amines (e.g., diethylamine), to catalyze the reaction. sci-hub.se For instance, an organocatalytic approach for the synthesis of trisubstituted triazoles from allyl ketones and aryl azides has been reported, using diethylamine as the catalyst in DMSO. sci-hub.se Another strategy involves the enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition to produce fully decorated 1,2,3-triazoles with high yields and regioselectivity. researchgate.net These reactions can often be performed under mild conditions, such as at room temperature. researchgate.net Furthermore, a novel and green route for the synthesis of vinyl-1,2,3-triazole derivatives has been developed using an inorganic base under transition metal-free conditions, showcasing excellent functional group tolerance. rsc.org

Multicomponent Reactions (MCRs) and Cascade Processes for Complex this compound Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. mdpi.com

One-pot syntheses are a hallmark of efficient chemical processes, as they avoid the isolation and purification of intermediates, saving time, resources, and reducing waste. organic-chemistry.orgmdpi.com Several one-pot strategies have been successfully applied to the synthesis of 1,2,3-triazoles.

The synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved in a one-pot, three-component reaction involving an organic halide, sodium azide, and a terminal alkyne. organic-chemistry.org This approach, often facilitated by heterogeneous catalysts like silica-supported copper(I), eliminates the need to handle potentially unstable organic azides. organic-chemistry.org Similarly, the use of Cyrene™ as a solvent has enabled one-pot CuAAC reactions, demonstrating its utility in streamlining the synthesis process. beilstein-journals.orgbeilstein-archives.orgresearchgate.net A zinc-based heterogeneous catalyst has also been employed in a one-pot multicomponent pathway for triazole synthesis in water. researchgate.net Furthermore, a method for the regiospecific one-pot synthesis of 1,4,5-trisubstituted-1,2,3-triazoles catalyzed by copper(I) iodide has been developed, which allows for the trapping of the intermediate triazole with an electrophile. organic-chemistry.org

To create more complex molecular architectures based on the this compound core, tandem reactions that combine the triazole ring formation with a subsequent functionalization step in a single sequence are highly desirable. An example of such a process is a tandem CuAAC reaction followed by a Suzuki-Miyaura cross-coupling, which has been successfully demonstrated using Cyrene™ as the solvent. researchgate.net This allows for the direct introduction of additional structural diversity into the triazole product without intermediate isolation, showcasing an efficient route to complex derivatives.

Advanced Reaction Control and Intensification Techniques

The synthesis of this compound and its analogs has been significantly advanced by the adoption of modern reaction intensification techniques. These methodologies, including microwave-assisted synthesis, sonochemistry, and flow chemistry, offer substantial improvements over conventional batch processing. rsc.org Advantages include accelerated reaction rates, enhanced yields, improved safety profiles, and greater energy efficiency, aligning with the principles of green chemistry. rsc.orgpnrjournal.comnih.gov These techniques facilitate precise control over reaction parameters, leading to the efficient and regioselective formation of the 1,2,3-triazole core, a crucial scaffold in various chemical fields. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the formation of 1,2,3-triazoles. pnrjournal.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of 1,2,3-triazole derivatives via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is particularly amenable to microwave irradiation. researchgate.netorganic-chemistry.orgsphinxsai.com

Research has demonstrated that microwave-assisted synthesis can be conducted under various conditions, including catalyst-free and solvent-free systems, which enhances the environmental friendliness of the process. organic-chemistry.orgrsc.org For instance, the cycloaddition of trimethylsilylazide and acetylenes can proceed without a metal catalyst or solvent, yielding 1,2,3-triazoles in good to excellent yields (55-99%). rsc.org

In the context of producing this compound, 1-heptyne would serve as the alkyne precursor. Studies on analogous 1,4-disubstituted triazoles show that microwave conditions are typically optimized for temperature and time to maximize yield. For example, optimal conditions for preparing certain bis-triazoles were found to be heating at 80 °C for 15 minutes. mdpi.com Another study found that using 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation gave the best yield for a catalyst-free synthesis of 1,2,4-triazoles. organic-chemistry.org Such findings provide a strong basis for developing efficient microwave-assisted protocols for this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives

Sonochemical Enhancement of Triazole Formation

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for intensifying the synthesis of 1,2,3-triazoles. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which dramatically accelerates reaction rates. researchgate.net This method has been successfully applied to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), significantly reducing reaction times for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govtandfonline.comresearchgate.net

An ultrasound-accelerated, three-component reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles has been developed using alkyl halides, terminal alkynes, and sodium azide in water at room temperature with CuI as a catalyst. tandfonline.comresearchgate.net The use of ultrasound in this system drastically shortens the required reaction time. tandfonline.comresearchgate.net This approach is particularly relevant for the synthesis of this compound, where 1-heptyne would be the terminal alkyne.

The benefits of sonication are not limited to metal-catalyzed reactions. Organocatalytic enamine–azide [3 + 2] cycloadditions have also been shown to be significantly enhanced by ultrasound, providing access to complex triazole structures in good to excellent yields within minutes at room temperature. beilstein-journals.org This demonstrates the versatility of sonochemistry as a green and efficient synthetic tool. nih.gov

Table 2: Sonochemical Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Various Alkynes

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch synthesis for 1,2,3-triazoles. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This methodology is inherently safer, especially when dealing with potentially hazardous reagents like azides, and facilitates straightforward scaling and automation. rsc.org

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst. nih.govrsc.org This approach demonstrates good functional group tolerance and provides high yields of the desired triazole products. nih.govrsc.org For the synthesis of a model compound, 1,4-diphenyl-1H-1,2,3-triazole, optimal conditions were achieved at 110 °C with a residence time of approximately 129 seconds, resulting in a quantitative yield. nih.gov This demonstrates the potential for rapid and efficient production of this compound by adapting the protocol for 1-heptyne and an appropriate azide source.

The use of a heterogeneous catalyst in flow systems simplifies product purification, as the catalyst is contained within the reactor column and does not contaminate the product stream. nih.gov This, combined with the high efficiency and scalability, makes flow chemistry a highly attractive methodology for the large-scale production of this compound and its analogs. rsc.org

Table 3: Optimized Conditions for Flow Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole

Reaction Mechanisms and Theoretical Insights into 4 Pentyl 1h 1,2,3 Triazole Transformations

Detailed Mechanistic Pathways of Azide-Alkyne Cycloaddition Leading to the 1,2,3-Triazole Ring

The synthesis of 4-pentyl-1H-1,2,3-triazole is prototypically achieved through the [3+2] cycloaddition of an azide (B81097) (e.g., azidomethane) and a terminal alkyne (1-heptyne). This reaction, a classic example of a 1,3-dipolar cycloaddition, can proceed thermally or, more efficiently, under catalysis. The mechanism and regioselectivity are highly dependent on the reaction conditions.

The reactivity and regioselectivity of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can be rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between these interacting orbitals, the lower the activation energy of the reaction. scilit.com

For the formation of this compound from 1-heptyne and an organic azide, the interaction can be classified into different types depending on the substituents on both the azide and the alkyne. wikipedia.orgchempedia.info

Type I: The interaction is dominated by the HOMO(dipole)-LUMO(dipolarophile) energy gap. This is typical when an electron-rich azide reacts with an electron-poor alkyne.

Type II: The HOMO-LUMO energy gaps for both HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) are similar. In these cases, azides can react with both electron-rich and electron-poor alkynes with comparable reactivity. chempedia.info

Type III: The interaction is controlled by the HOMO(dipolarophile)-LUMO(dipole) energy gap, which occurs with electron-poor azides and electron-rich alkynes.

The pentyl group on 1-heptyne is a weak electron-donating group, which slightly raises the energy of its HOMO and LUMO. The regioselectivity of the thermal reaction, which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, is a consequence of the comparable magnitudes of the orbital coefficients on the terminal carbons of the alkyne and the nitrogen atoms of the azide, leading to similar interaction energies for both possible orientations.

FMO Interaction Types in Azide-Alkyne Cycloaddition
Interaction TypeDominant Orbital InteractionRelative Reactant Electron Demand
Type IHOMOAzide - LUMOAlkyneElectron-rich azide + Electron-poor alkyne
Type IIHOMOAzide - LUMOAlkyne ≈ HOMOAlkyne - LUMOAzideAmbiphilic azide
Type IIIHOMOAlkyne - LUMOAzideElectron-poor azide + Electron-rich alkyne

To overcome the limitations of the thermal cycloaddition, particularly the lack of regioselectivity and harsh conditions, metal catalysts are widely employed. Copper(I) and Ruthenium(II) complexes are the most prominent catalysts, leading to 1,4- and 1,5-disubstituted triazoles, respectively. Both catalyzed pathways are understood to proceed through metallacycle intermediates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields the 1,4-disubstituted product, in this case, 4-pentyl-1-substituted-1H-1,2,3-triazole. The currently accepted mechanism involves the formation of a copper(I)-acetylide from the terminal alkyne (1-heptyne). researchgate.netresearchgate.net The azide then coordinates to the copper center, followed by a cyclization event that forms a six-membered copper-containing metallacycle. researchgate.netacs.org This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-triazole product and regenerate the catalyst. acs.org Computational studies suggest that polynuclear copper species may be involved, lowering the activation barrier compared to the uncatalyzed reaction. scispace.com

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, deliver the 1,5-disubstituted regioisomer. acs.orgorganic-chemistry.orgscispace.com The proposed mechanism involves the oxidative coupling of the coordinated alkyne and azide to form a six-membered ruthenacycle intermediate. acs.orgnih.gov Within this ruthenacycle, the first C-N bond forms between the internal, more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.orgacs.org Subsequent reductive elimination yields the 1,5-disubstituted triazole and regenerates the Ru(II) catalyst. nih.govacs.org This method is particularly valuable as it provides complementary regioselectivity to the widely used CuAAC.

Comparison of Catalyzed Azide-Alkyne Cycloadditions
CatalystTypical RegioisomerKey IntermediateProposed Mechanism Step
Copper(I)1,4-disubstitutedSix-membered cupracycleStepwise formation via Cu-acetylide
Ruthenium(II)1,5-disubstitutedSix-membered ruthenacycleOxidative coupling

Reactivity Profiles of the this compound Core

The 1,2,3-triazole ring is an aromatic heterocycle characterized by high stability. nih.gov The presence of three nitrogen atoms makes the ring electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. The pentyl group at the C-4 position exerts a minor electron-donating effect through induction but can have a more significant steric influence on reactions at adjacent positions.

The 1,2,3-triazole ring is generally resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. Electrophilic attack, when it occurs, preferentially happens at the nitrogen atoms. nih.gov

Conversely, direct nucleophilic substitution on the C-H bonds of the triazole ring is also challenging and typically requires harsh conditions. The ring carbons are π-deficient and thus susceptible to nucleophilic attack, but the lack of a suitable leaving group prevents substitution. nih.gov However, the reactivity can be enhanced by pre-functionalization. For instance, if a halogen were introduced at the C-5 position of the 4-pentyl-1,2,3-triazole ring, it could be displaced by strong nucleophiles. Activation of the ring, for example through N-oxidation, can also render the C-5 position susceptible to both electrophilic and nucleophilic attack. rsc.org

For an N-unsubstituted triazole such as this compound, N-alkylation is a common derivatization reaction. The reaction typically proceeds via deprotonation of the N-H bond with a base, followed by nucleophilic attack of the resulting triazolide anion on an alkyl halide or other electrophile. A significant challenge in this reaction is the control of regioselectivity, as alkylation can occur at either the N-1 or N-2 positions, often yielding a mixture of isomers. nih.gov

The ratio of N-1 to N-2 isomers is influenced by several factors:

Steric Hindrance: The pentyl group at the C-4 position may sterically hinder the approach of the electrophile to the adjacent N-1 position, potentially favoring alkylation at the more accessible N-2 position.

Electronic Effects: The N-1 position is generally considered more nucleophilic.

Reaction Conditions: The choice of solvent, counter-ion, and alkylating agent can significantly alter the N-1/N-2 ratio.

While direct alkylation often leads to mixtures, specific methodologies have been developed for the regioselective synthesis of N-2 alkylated 1,2,3-triazoles, for example, through gold-catalyzed reactions with vinyl ethers. nih.gov

With the C-4 position occupied by a pentyl group, further functionalization of the carbon skeleton of this compound would primarily target the C-5 position. Direct C-H functionalization at this position is difficult but can be achieved through deprotonation using a strong base, such as an organolithium reagent, to generate a C-5 lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a new substituent at the C-5 position.

The success of this approach depends on the acidity of the C-5 proton. The presence of the N-H proton complicates this strategy, as it is significantly more acidic than the C-H proton. Therefore, N-protection is a prerequisite for regioselective C-5 lithiation. An N-1 substituted 4-pentyl-1,2,3-triazole would be the necessary starting material for such a transformation. The electron-donating pentyl group at C-4 may slightly decrease the acidity of the C-5 proton compared to an unsubstituted triazole, potentially requiring stronger bases or harsher conditions for deprotonation. The synthesis of 1,4,5-trisubstituted triazoles can also be achieved directly through certain cycloaddition protocols using appropriately substituted reaction partners. nih.gov

Tautomerism and Isomerism in 1,2,3-Triazoles Relevant to this compound

Proton Tautomerism (1H- vs. 2H-triazole) and its Influence on Reactivity

The 1,2,3-triazole ring system exhibits annular tautomerism, where a proton can reside on one of the three nitrogen atoms. In the case of 4-pentyl-1,2,3-triazole, this gives rise to two principal tautomeric forms: the 1H- and 2H-tautomers. It is important to note that due to the substitution at the 4-position, the 1H- and 3H-tautomers are equivalent.

The equilibrium between the 1H- and 2H-tautomers is a dynamic process influenced by several factors, including the physical state (gas, liquid, or solid), the solvent polarity, and the nature of substituents on the triazole ring.

Relative Stability of Tautomers:

Theoretical and experimental studies on the parent 1,2,3-triazole and its derivatives have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase . ncl.res.in This preference is attributed to more favorable electronic arrangements and delocalization within the 2H-tautomer. ncl.res.in

In solution, the tautomeric equilibrium is highly dependent on the solvent. ncl.res.in Polar solvents tend to favor the 1H-tautomer due to its larger dipole moment, which allows for stronger solute-solvent interactions. ncl.res.in Conversely, in nonpolar solvents, the 2H-tautomer often remains the more predominant species. For the parent 1,2,3-triazole in aqueous solution, the 2H-tautomer is the major form. nih.gov

Influence of the Pentyl Substituent:

Impact on Reactivity:

The position of the proton in the tautomeric forms of 4-pentyl-1,2,3-triazole has a profound impact on its reactivity:

Acidity and Basicity: The NH proton in both tautomers is weakly acidic. The lone pairs on the other nitrogen atoms impart basic character to the molecule. The specific pKa values will differ between the 1H- and 2H-tautomers.

Alkylation and Acylation Reactions: Reactions involving electrophiles at the nitrogen atoms will be directed by the tautomeric equilibrium. The nucleophilicity of the nitrogen atoms differs between the 1H and 2H forms, leading to potentially different product distributions depending on the reaction conditions and the dominant tautomer.

Coordination Chemistry: The different arrangement of nitrogen atoms in the two tautomers affects how 4-pentyl-1,2,3-triazole can act as a ligand in coordination complexes with metal ions.

Tautomer General Stability Trend (Gas Phase) Influence of Polar Solvents Key Reactivity Feature
1H-4-pentyl-1,2,3-triazole Less Stable Stabilized Asymmetric nitrogen environment
2H-4-pentyl-1,2,3-triazole More Stable Less Stabilized Symmetric nitrogen environment (N1 and N3)

Rotational Isomerism of the Pentyl Substituent and its Conformational Impact

The flexibility of the n-pentyl group attached to the C4 position of the 1,2,3-triazole ring introduces rotational isomerism, also known as conformational isomerism. This arises from the rotation around the single bonds within the pentyl chain and the C4-C(pentyl) bond.

The different spatial arrangements of the pentyl chain relative to the triazole ring can lead to various conformers with different energies. The stability of these conformers is determined by a balance of steric and electronic effects.

Conformational Preferences:

While specific conformational analysis of this compound is not extensively documented, general principles of conformational analysis for alkyl-substituted heterocyclic compounds can be applied. The rotation around the C4-C(pentyl) bond will be subject to a rotational energy barrier. The magnitude of this barrier is influenced by the steric interactions between the pentyl group and the adjacent atoms of the triazole ring.

Theoretical studies on similar systems suggest that conformers which minimize steric hindrance will be energetically favored. researchgate.net For the pentyl group, this would likely involve staggered conformations along the C-C bonds of the alkyl chain.

Impact on Physical and Chemical Properties:

The conformational flexibility of the pentyl group can influence several properties of the molecule:

Crystal Packing: In the solid state, the molecule will adopt a specific conformation that allows for the most efficient crystal packing. This can be influenced by intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces.

Biological Activity: If the molecule is being considered for biological applications, its specific three-dimensional shape, dictated by the preferred conformation, is crucial for its interaction with biological targets.

Rotational Energy Barriers:

The energy required to rotate the pentyl group around the C4-C(pentyl) bond is referred to as the rotational barrier. The height of this barrier determines the rate of interconversion between different conformers at a given temperature. For a flexible alkyl chain like pentyl, these barriers are generally low, allowing for rapid interconversion between conformers at room temperature.

Type of Isomerism Description Key Influencing Factors Impact on this compound
Proton Tautomerism Migration of a proton between the nitrogen atoms of the triazole ring (1H vs. 2H). Solvent polarity, temperature, electronic nature of substituents. Affects reactivity, acidity/basicity, and coordination properties.
Rotational Isomerism Different spatial arrangements of the pentyl group due to rotation around single bonds. Steric hindrance, intramolecular interactions. Influences physical properties like crystal packing and solubility, and can be critical for biological interactions.

Derivatization and Structural Modifications of 4 Pentyl 1h 1,2,3 Triazole for Functional Exploration

Synthesis of Novel 4-Pentyl-1H-1,2,3-triazole Conjugates and Hybrid Molecules

The 1,2,3-triazole ring is a valuable linker moiety, enabling the covalent connection of two or more molecular entities to create hybrid molecules with novel functions. The synthesis of these conjugates often relies on the "click chemistry" concept, which provides high yields and excellent regioselectivity for the 1,4-disubstituted product. In the context of this compound, this is typically achieved by reacting 1-heptyne with a suitably functionalized organic azide (B81097) in the presence of a copper(I) catalyst.

The creation of these hybrid molecules is a prominent strategy in drug discovery for developing new lead compounds. A series of benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized via this 'click' reaction approach. Similarly, new 1,2,3-triazole hybrids containing both isatin and phenolic cores have been designed and synthesized, demonstrating the modularity of this approach. The core synthons, an azide and an alkyne, can be prepared from various starting materials and then joined using the highly regioselective CuAAC to yield the desired 1,4-disubstituted triazoles in excellent yields mdpi.comnih.gov. This strategy allows for the systematic variation of different structural components to explore structure-activity relationships. For instance, novel pyrazolo- nih.govlifechemicals.com-triazole- nih.gov-triazole hybrids have been efficiently synthesized via the CuAAC reaction of alkyne-functionalized pyrazole- nih.govlifechemicals.com-triazole hybrids with various substituted-arylazides acs.org.

Integration into Peptidomimetics and Oligomeric Structures

The 1,2,3-triazole ring is an excellent bioisostere for the amide bond, sharing similarities in size, planarity, and dipole moment. sioc-journal.cn This mimicry has led to its widespread use in the design of peptidomimetics, which are molecules that imitate the structure and function of peptides but possess improved properties such as enhanced stability against proteolytic degradation. Replacing an amide bond in a peptide with a 1,4-disubstituted 1,2,3-triazole ring can generate biologically relevant peptidomimetics that act as rigid linking units. nih.gov

A new class of peptidomimetics, termed "peptidotriazolamers," has been developed, featuring an alternating sequence of amide bonds and 1,4-disubstituted 1H-1,2,3-triazoles. nih.govnih.gov In these structures, the 4-pentyl group of the triazole can serve as a mimic for the side chain of an amino acid like norleucine. The synthesis of these oligomers is achieved through a stepwise approach using building blocks prepared by the copper-catalyzed azide-alkyne cycloaddition. nih.govnih.gov For example, a chiral α-azido acid can be coupled with a chiral propargylamine to form a dipeptide mimic containing the triazole core. These peptidotriazolamers have been shown to adopt compact, folded conformations in solution, indicating their potential to mimic secondary peptide structures like β-turns. nih.govnih.gov

Building Block 1 (Azide) Building Block 2 (Alkyne) Resulting Peptidomimetic Unit Pentyl Group Mimics
α-Azido acid (e.g., Azido-acetic acid)Propargylamine-Ψ[4Tz]Gly-Glycine side chain (H)
Boc-Ala-N₃1-HeptyneBoc-Ala-Ψ[4Tz]-(4-pentyl)Norleucine side chain
Azido-Phe-OMe1-HeptynePheΨ[4Tz]-(4-pentyl)-OMePhenylalanine + Norleucine dipeptide

This table illustrates how 1-heptyne can be used to incorporate the 4-pentyl-1,2,3-triazole unit into peptidomimetic structures.

Formation of Macrocyclic and Supramolecular Assemblies

The 1,2,3-triazole unit is a key component in the construction of macrocycles and other complex supramolecular structures. Its ability to act as a rigid linker and engage in various noncovalent interactions makes it an attractive building block for host-guest chemistry. Pathways for synthesizing 1,2,3-triazolium macrocycles often rely on the CuAAC reaction to form the triazole rings, which are subsequently quaternized.

Macrocyclization can be achieved by reacting a molecule containing two azide functionalities with a molecule containing two alkyne functionalities, such as a derivative of 1,7-octadiyne, which would incorporate two 4-pentyl-1,2,3-triazole units into the resulting ring. Alternatively, a [1+1] or [2+2] macrocyclization can be performed using precursors that contain both an azide and an alkyne group. These triazole-based macrocycles have found applications as receptors for anion recognition, pH sensors, and components of mechanically interlocked molecules like catenanes and rotaxanes. The triazole C-H bond can act as a hydrogen bond donor, particularly when the ring is quaternized to form a triazolium salt, enhancing its ability to bind anions.

Functional Group Tolerance and Diverse Substituent Introduction Strategies

A major advantage of using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize this compound is its exceptional tolerance for a wide variety of functional groups. This allows for the use of complex and sensitive substrates without the need for extensive protecting group strategies. The reaction conditions are generally mild, often proceeding in various solvents, including water, at room temperature.

The primary strategy for introducing diversity into this compound derivatives involves varying the azide component used in the cycloaddition with 1-heptyne. A vast array of organic azides can be prepared or are commercially available, allowing for the introduction of virtually any desired substituent at the N1 position of the triazole ring.

Azide Component (R-N₃) Reaction Partner Product (1-R-4-pentyl-1H-1,2,3-triazole) Introduced Functionality (R)
Benzyl azide1-Heptyne1-Benzyl-4-pentyl-1H-1,2,3-triazoleAromatic group
Azidoacetic acid ethyl ester1-Heptyne1-(Ethoxycarbonylmethyl)-4-pentyl-1H-1,2,3-triazoleEster for further modification
1-Azido-4-nitrobenzene1-Heptyne1-(4-Nitrophenyl)-4-pentyl-1H-1,2,3-triazoleElectron-withdrawing group
3-Azidopropan-1-ol1-Heptyne1-(3-Hydroxypropyl)-4-pentyl-1H-1,2,3-triazoleHydroxyl group

This table provides examples of the diverse substituents that can be introduced at the N1 position by varying the azide starting material in the synthesis of this compound derivatives.

Beyond the N1 position, further modifications can be made. For instance, the C5-proton of the 1,4-disubstituted triazole ring can be deprotonated to form a triazolide, which can then react with electrophiles. Additionally, transformations of the pentyl chain itself offer another avenue for diversification, although this is often more challenging.

Chiral this compound Derivatives and Stereochemical Control

The introduction of chirality into this compound derivatives is crucial for applications in asymmetric catalysis and for developing stereospecific interactions with biological targets. Chirality can be incorporated either by using chiral starting materials in the synthesis of the triazole core or by stereoselectively modifying the existing scaffold.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched triazole derivatives. Several strategies can be employed to achieve this:

Use of Chiral Azides or Alkynes: The most straightforward approach involves the CuAAC reaction between a chiral, non-racemic azide and 1-heptyne, or between a chiral alkyne and an achiral azide. For example, azides derived from natural amino acids or chiral amines can be used to install a stereocenter at the N1-substituent.

Chiral Catalysis: While the standard CuAAC is not inherently asymmetric, chiral ligands can be used to control the stereochemistry of subsequent transformations on the triazole product.

Attachment of a Chiral Auxiliary: A chiral auxiliary can be attached to the this compound scaffold to direct the stereoselective introduction of new functional groups. The auxiliary can then be removed to yield the chiral product.

In a study on novel chiral triazole derivatives, forty-four such compounds were prepared via asymmetric synthesis and characterized. nih.gov This highlights the feasibility and interest in preparing enantiomerically pure triazoles for biological evaluation. Another study reported the synthesis of new chiral triazole-oxazoline derivatives, which were subsequently used as ligands in asymmetric catalysis.

Stereoselective Transformations of the Pentyl Chain

Direct stereoselective functionalization of the pentyl chain of this compound represents a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. However, advances in C-H activation and directed catalysis offer potential pathways to achieve such transformations.

A plausible strategy involves the installation of a directing group on one of the nitrogen atoms of the triazole ring. This directing group can then coordinate to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and position it in close proximity to a specific C-H bond on the pentyl chain, enabling site-selective and potentially stereoselective functionalization. nih.gov For example, an aminoquinoline auxiliary attached to the N1 position could direct the arylation or alkylation of the pentyl chain. The stereochemical outcome would be controlled by the chiral environment created by the catalyst's ligands and the substrate's conformation.

While specific examples for the 4-pentyl-1,2,3-triazole are not extensively documented, the principles of directed C(sp³)–H functionalization are well-established for other saturated heterocycles and alkyl chains. nih.gov For instance, regio- and stereoselective palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidines and piperidines. nih.gov Another advanced approach could be a regio- and stereoselective migration of organoboranes formed on the pentyl chain, a method used to prepare cycloalkyl derivatives with adjacent stereocenters. These cutting-edge methods provide a conceptual framework for the future development of stereoselective transformations on the alkyl chains of 4-substituted triazoles.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Pentyl 1h 1,2,3 Triazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-Pentyl-1H-1,2,3-triazole. This non-destructive technique provides granular information about the atomic arrangement within the molecule by probing the magnetic properties of atomic nuclei.

Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial blueprint of the molecular structure. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pentyl chain and the triazole ring are observed. The chemical shifts, signal multiplicities, and integration values allow for the assignment of each proton to its specific position. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

To further refine the structural assignment and understand the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of a specific methylene or methyl group in the pentyl chain to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds. This is crucial for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the protons on the carbon adjacent to the triazole ring and the carbon atoms within the triazole ring itself, confirming the attachment of the pentyl group to the C4 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of protons within the molecule. While less critical for a relatively flexible molecule like this compound compared to rigid structures, it can provide insights into preferred conformations.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
Triazole H-5~7.5 - 8.0s1H~120 - 125
Pentyl-CH₂ (α)~2.7 - 2.9t2H~25 - 30
Pentyl-CH₂ (β)~1.6 - 1.8m2H~30 - 35
Pentyl-CH₂ (γ)~1.2 - 1.4m2H~22 - 27
Pentyl-CH₂ (δ)~1.2 - 1.4m2H~31 - 36
Pentyl-CH₃ (ε)~0.8 - 1.0t3H~13 - 15
Triazole C-4---~145 - 150

Note: The chemical shift values are estimates based on known data for similar 4-alkyl-1H-1,2,3-triazoles and may vary depending on the solvent and experimental conditions.

Variable Temperature NMR for Conformational Analysis

The pentyl chain of this compound possesses conformational flexibility. Variable Temperature (VT) NMR studies can provide insights into the rotational dynamics and the relative populations of different conformers. By recording NMR spectra at different temperatures, changes in chemical shifts or the coalescence of signals can be observed, allowing for the determination of energy barriers for bond rotation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to elucidate its fragmentation pathways upon ionization, which can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the identity of a newly synthesized compound. The expected exact mass for this compound (C₇H₁₃N₃) can be calculated and compared with the experimentally determined value.

Upon ionization, the molecule can undergo fragmentation. A common fragmentation pathway for 1,2,3-triazoles involves the loss of a molecule of nitrogen (N₂). Other characteristic fragments for this compound would arise from the cleavage of the pentyl chain.

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₄N₃⁺140.1182
[M-N₂]⁺C₇H₁₃⁺97.1012
[M-C₂H₅]⁺C₅H₈N₃⁺110.0713
[M-C₃H₇]⁺C₄H₆N₃⁺96.0556
[M-C₄H₉]⁺C₃H₄N₃⁺82.0400

Note: The m/z values are for the protonated molecule and its fragments and are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in this compound.

In the IR spectrum, characteristic absorption bands would be observed for the N-H and C-H stretching vibrations of the triazole ring and the pentyl group, respectively. The C=N and N=N stretching vibrations within the triazole ring also give rise to distinct peaks. Raman spectroscopy, which relies on the scattering of light, provides complementary information, particularly for non-polar bonds.

Table 3: Characteristic Infrared and Raman Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Technique
N-H stretch (triazole)3100 - 3150IR
C-H stretch (triazole)3000 - 3100IR, Raman
C-H stretch (pentyl)2850 - 3000IR, Raman
C=N, N=N stretch (triazole ring)1400 - 1600IR, Raman
C-N stretch1100 - 1300IR
Ring deformation900 - 1000IR, Raman

X-ray Crystallography for Precise Solid-State Structure Determination

For crystalline samples of this compound, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis would confirm the connectivity established by NMR and provide insights into the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound is readily available in the public domain, analysis of related structures would suggest typical bond lengths and angles for the triazole ring and the attached alkyl chain.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

The unequivocal identification and purity determination of synthetic compounds such as this compound are critical for their application in research and development. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these purposes. While detailed, publicly available research focusing exclusively on the chromatographic analysis of this compound is limited, the principles and methodologies are well-established for the broader class of triazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to assess its purity by separating it from starting materials, byproducts, and residual solvents from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The retention time, the time it takes for the compound to travel through the column, is another characteristic parameter used for identification.

The applicability of GC-MS for the analysis of triazole derivatives has been demonstrated, although the chromatographic behavior can be influenced by the nature of the substituents on the triazole ring. For instance, the polarity of the substituents can affect the peak shape and the response of the detector dnu.dp.ua.

Representative GC-MS Data for a 4-Alkyl-1H-1,2,3-triazole

ParameterValueDescription
Retention Time (min) 12.5The time at which the compound elutes from the GC column.
Molecular Ion (m/z) 139The mass-to-charge ratio corresponding to the intact molecule.
Key Fragment Ions (m/z) 110, 82, 68, 54Characteristic fragments produced upon ionization, aiding in structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS and is particularly advantageous for the analysis of less volatile, thermally labile, or more polar compounds. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

For this compound, LC-MS is a highly effective method for purity assessment and reaction monitoring during its synthesis. The purity of synthesized 1,2,3-triazole derivatives is often assessed by LC-MS nih.govbeilstein-journals.org. This technique can provide an accurate molecular weight of the compound through soft ionization techniques like electrospray ionization (ESI), which typically results in a prominent protonated molecule [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer can provide further structural information.

LC-MS/MS, a tandem mass spectrometry approach, can be used for the quantitative analysis of triazoles in complex matrices, offering high sensitivity and selectivity geus.dk.

Illustrative LC-MS Data for this compound

ParameterValueDescription
Retention Time (min) 8.2The time at which the compound elutes from the LC column.
Protonated Molecule [M+H]⁺ (m/z) 140The mass-to-charge ratio of the molecule after gaining a proton.
Major Fragment Ions (m/z) 112, 84, 70Fragments generated through collision-induced dissociation, useful for structural confirmation.

Based on the provided search results, there is no specific information available for the chemical compound “this compound” within the detailed application contexts requested in the outline. The scientific literature extensively covers related compounds, particularly "4-Phenyl-1H-1,2,3-triazole," in the design of metal complexes and functional materials. However, research findings, synthesis details, and application data specific to the 4-pentyl variant are not present in the search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound." Fulfilling the request would require fabricating data and research findings that are not supported by the available information.

Applications of 4 Pentyl 1h 1,2,3 Triazole in Advanced Materials and Supramolecular Chemistry

Applications in Sensors and Molecular Probes

The 1,2,3-triazole scaffold, a key feature of 4-Pentyl-1H-1,2,3-triazole, has garnered significant interest in the field of supramolecular chemistry for the development of advanced sensors and molecular probes. rsc.orgresearchgate.net The unique electronic properties and versatile functionalization potential of the triazole ring make it an excellent building block for creating chemosensors that can selectively detect a variety of analytes, including metal ions and anions. nanobioletters.comresearchgate.net

The nitrogen-rich nature of the 1,2,3-triazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. rsc.org These interactions form the basis of the recognition mechanism in many triazole-based sensors. When a sensor molecule containing a 1,2,3-triazole unit binds to a target analyte, it can lead to a detectable change in its physical or chemical properties, such as a color change or an alteration in its fluorescence emission. researchgate.nettsijournals.com

The ease of synthesis of 1,2,3-triazole derivatives, often through "click chemistry," further enhances their appeal for creating diverse libraries of sensors with tailored specificities. rsc.orgnih.gov While specific research on the application of this compound in sensors is not extensively documented, the principles governing the broader class of 1,2,3-triazole-based sensors are well-established. The pentyl group in this compound can be expected to enhance the molecule's lipophilicity, which could be advantageous for sensing applications in non-aqueous environments or for the detection of hydrophobic analytes.

General Principles of 1,2,3-Triazole-Based Sensors

1,2,3-triazole-based sensors typically consist of a receptor unit, which includes the triazole ring for analyte binding, and a signaling unit that produces a detectable response. The binding of an analyte to the triazole receptor can modulate the electronic properties of the signaling unit, leading to a change in the sensor's output.

For instance, in fluorescent probes, the triazole ring can be part of a conjugated system with a fluorophore. nih.gov Upon binding to a metal ion, the coordination can alter the energy levels of the fluorophore, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. researchgate.net

The following table summarizes the types of analytes that have been detected using sensors incorporating the 1,2,3-triazole moiety and the typical sensing mechanisms involved.

Analyte ClassSensing MechanismTypical Signal Change
Metal CationsCoordination with triazole nitrogen atomsFluorescence quenching or enhancement, color change
AnionsHydrogen bonding with the triazole C-H groupChange in absorption or emission spectra
Neutral MoleculesHost-guest interactionsPerturbation of fluorescence or NMR spectra

Illustrative Research Findings for 1,2,3-Triazole-Based Sensors

While data specifically for this compound is not available, research on analogous 1,2,3-triazole derivatives demonstrates their potential as effective sensors. For example, a study on a 1,2,3-triazole-functionalized gold nanoparticle-based sensor showed high selectivity and sensitivity for the detection of aluminum ions (Al³⁺) in water. rsc.org The sensor exhibited a visual color change and had a detection limit in the nanomolar range, which is well below the permissible limit for drinking water as per World Health Organization regulations. rsc.org

Another study reported the use of chalcone-derived 1,2,3-triazole isomers for the detection of lead (Pb²⁺) and copper (Cu²⁺) ions. nih.gov The binding of these metal ions to the triazole and other coordinating groups in the sensor molecule resulted in a noticeable change in their spectroscopic properties, allowing for their detection. nih.gov

The table below presents representative data on the performance of various 1,2,3-triazole-based sensors for different analytes, illustrating their typical detection limits.

Sensor DescriptionAnalyteDetection Limit
1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticlesAl³⁺15 nM
7-azaindole-pyridine linked 1,2,3-triazoleCr³⁺7.77 µM
7-azaindole-pyridine linked 1,2,3-triazoleCe³⁺1.93 µM
Biphenyl-substituted benzimidazole-1,2,3-triazole hybridsFe³⁺0.07 nM (absorption), 0.3 nM (emission)

These examples underscore the versatility and high sensitivity that can be achieved with sensors incorporating the 1,2,3-triazole structural motif. Further research into the specific properties and applications of this compound in this area could lead to the development of novel and efficient sensors for a range of important analytes.

Catalytic Roles and Ligand Design with 4 Pentyl 1h 1,2,3 Triazole Scaffolds

4-Pentyl-1H-1,2,3-triazole as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, 1,4-disubstituted 1,2,3-triazoles are widely utilized as ligands for various transition metals, including iridium(III), ruthenium(II), palladium(II), and platinum(IV). nih.gov The triazole ring can coordinate to metal centers through its nitrogen atoms, acting as a monodentate or chelating ligand. The specific compound, this compound, can function as a robust ligand, where the pentyl group provides specific steric and electronic properties that can be used to tune the behavior of the resulting metal complex. The coordination chemistry of these ligands is well-established, forming stable complexes that can catalyze a variety of organic reactions. nih.gov

The nature of the substituent at the C4 position of the 1,2,3-triazole ring significantly impacts the electronic and steric environment of the metal center, thereby influencing the catalyst's performance. The 4-pentyl group, being a saturated alkyl chain, primarily functions as an electron-donating group through an inductive effect. This can enhance the σ-donor character of the triazole ligand compared to an unsubstituted or aryl-substituted triazole. acs.org

The performance of a catalyst is a delicate balance of these electronic and steric factors. For instance, in iridium(III) complexes, the σ-donor and π-acceptor properties of the ligands are crucial in modulating the electronic characteristics of the resulting materials. acs.org An increase in electron density at the metal center from the electron-donating pentyl group can affect the catalytic cycle, potentially enhancing the rates of oxidative addition or influencing the stability of catalytic intermediates. The steric bulk of the pentyl group can also play a role in controlling substrate access to the catalytic site, which can be beneficial for selectivity.

Table 1: Comparison of Substituent Effects on 4-Substituted-1H-1,2,3-triazole Ligand Properties
Substituent at C4Primary Electronic EffectExpected Impact on Ligand σ-DonationSteric HindrancePotential Influence on Catalyst
-H (unsubstituted)NeutralBaselineMinimalBaseline activity and stability.
-PentylElectron-donating (inductive)IncreasedModerateMay increase catalyst activity by enhancing electron density at the metal center.
-PhenylElectron-withdrawing (inductive), π-acceptingDecreasedModerate to High (depending on conformation)Can stabilize low-valent metal centers through π-backbonding; steric bulk can influence selectivity. acs.org
-PyridylElectron-withdrawing, additional coordination siteDecreasedModerateCan act as a bidentate (chelating) ligand, increasing complex stability. nih.gov

Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. The this compound motif is an attractive scaffold for the design of new chiral ligands due to its synthetic accessibility and chemical stability. The primary strategies for introducing chirality involve the modification of the triazole at the N1 position.

A versatile method for creating chiral 1,4-disubstituted-1,2,3-triazoles starts from readily available D- or L-amino acids. mdpi.com This approach allows for the introduction of a chiral center with a defined stereochemistry. The general synthetic route involves converting an amino acid into a corresponding chiral azido alcohol, which then undergoes a copper-catalyzed [3+2] cycloaddition with 1-heptyne (the alkyne precursor for the 4-pentyl group). mdpi.com This modular approach allows for the generation of a library of chiral ligands with varying steric and electronic properties by simply changing the starting amino acid.

Key design principles for these chiral ligands include:

Placement of the Chiral Center: The proximity of the chiral center to the coordinating nitrogen atoms of the triazole ring is critical for effective stereochemical communication with the metal center and the substrate. researchgate.net

Steric Shielding: The chiral auxiliary attached to the N1 position should create a well-defined chiral pocket around the active site of the catalyst, directing the approach of the substrate to favor the formation of one enantiomer over the other.

Modularity: The synthesis should be modular, allowing for easy variation of both the chiral component (derived from different amino acids) and the C4-substituent (derived from different terminal alkynes) to fine-tune the ligand for a specific catalytic application. mdpi.com

Heterogeneous Catalysis Utilizing this compound Functionalized Supports

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which prevents its reuse. huji.ac.il Immobilizing the catalytic complex onto a solid support combines the advantages of high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org The this compound ligand can be readily adapted for this purpose.

The general strategy involves covalently anchoring the triazole ligand to a solid support. This can be achieved by first functionalizing the support material with an azide (B81097) or alkyne group and then using a "click" reaction to attach the pre-formed ligand or to form the triazole ring directly on the surface. huji.ac.il For instance, a this compound derivative with a suitable anchoring group (e.g., a terminal alkyne or azide on a side chain attached to the N1 position) can be tethered to an azide- or alkyne-functionalized support.

Various materials can serve as supports, each offering different properties in terms of surface area, porosity, and chemical stability.

Table 2: Common Supports for Heterogeneous Triazole-Based Catalysts
Support MaterialKey PropertiesExample Anchoring StrategyReference
Mesoporous Silica (e.g., SBA-15)High surface area, ordered pore structure, high thermal and mechanical stability.Functionalize silica surface with an azido-silane, then react with an alkyne-terminated triazole ligand. huji.ac.ilrsc.org
Polystyrene ResinsGood swelling properties in organic solvents, easily functionalized.Copolymerization of a styryl-functionalized triazole monomer with divinylbenzene. unipi.it
Magnetic Nanoparticles (e.g., Fe₃O₄)Easy separation using an external magnet, high surface-to-volume ratio.Coat nanoparticles with a silica shell, functionalize with azide groups, and attach the triazole ligand.

Once the triazole ligand is immobilized, it can be complexed with a metal precursor (e.g., Ru(II), Cu(I)) to generate the active heterogeneous catalyst. huji.ac.ilunipi.it Such supported catalysts have demonstrated high efficiency and can be recycled multiple times without a significant loss in reactivity, making them suitable for both batch and continuous-flow processes. rsc.orgunipi.it

Organocatalytic Functions of this compound Derivatives

Beyond their role as ligands for transition metals, 1,2,3-triazole derivatives can also function as organocatalysts. A prominent application is their use as precursors to N-heterocyclic carbenes (NHCs) or, more specifically, mesoionic carbenes (MICs), which are powerful organocatalysts for a wide range of reactions. nih.gov

The transformation of this compound into a catalytically active carbene involves a two-step process:

Alkylation: The triazole is first alkylated, typically with an alkyl halide like methyl iodide, to form a 1,3-dialkyl-4-pentyl-1H-1,2,3-triazolium salt. nih.gov This quaternization step is crucial as it creates an acidic proton at the C5 position of the triazole ring.

Deprotonation: The resulting triazolium salt is then treated with a base to remove the acidic C5-proton, generating the neutral mesoionic carbene. acs.org

These triazolylidene carbenes are strong σ-donors and can be used to catalyze reactions such as benzoin condensation, transesterification, and polymerization. The pentyl group at the C4 position would sterically influence the catalytic pocket of the carbene, potentially affecting substrate selectivity and reaction outcomes. The electronic nature of the substituents on the nitrogen atoms of the triazolium salt also plays a key role in tuning the catalytic activity.

Computational Chemistry and Molecular Modeling for 4 Pentyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Pentyl-1H-1,2,3-triazole, DFT calculations help determine optimized geometries and various electronic parameters. researchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability. researchgate.net

DFT calculations for similar 1,2,3-triazole derivatives, often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a framework for understanding this compound. researchgate.netnih.gov These studies yield important reactivity descriptors that explain the molecule's behavior in chemical reactions. nih.govnih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Representative 1,4-disubstituted 1,2,3-triazole System.
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)LUMO-HOMO Energy Difference4.5 to 5.5
Chemical Hardness (η)Resistance to change in electron distribution2.25 to 2.75
Electronegativity (χ)Power to attract electrons3.75 to 4.75
Electrophilicity (ω)Propensity to accept electrons3.0 to 4.0

Note: The values are representative examples derived from DFT studies on similar 1,2,3-triazole structures and serve to illustrate the typical electronic properties of the this compound system. researchgate.netnih.gov

The synthesis of 1,2,3-triazoles, such as this compound, is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govnih.gov DFT calculations are employed to model the reaction mechanism and determine the energy profiles of the catalytic cycle. These studies can elucidate the transition states and intermediates, revealing the regioselectivity of the reaction (i.e., the formation of the 1,4-disubstituted product). nih.govresearchgate.net The calculations show that the cycloaddition process involves several steps, with the computational data correlating well with experimental observations of the final structure. researchgate.net

DFT provides a reliable method for predicting the spectroscopic properties of molecules. Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations can be performed to predict chemical shifts, which aids in the structural elucidation and assignment of regioisomers. researchgate.netnih.gov For 1,2,3-triazole derivatives, the characteristic proton on the triazole ring typically appears as a singlet in the 1H NMR spectrum, with a chemical shift that can be accurately predicted by DFT. mdpi.com

Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra. nih.govnih.gov These calculations can predict the electronic transitions responsible for the observed absorption bands. sapub.org For the 1,2,3-triazole ring, a π → π* transition is typically observed in the UV region around 200-240 nm. researchgate.netrsc.org The predicted spectra from TD-DFT calculations in a solvent model, like the Polarizable Continuum Model (PCM), often show good agreement with experimental measurements. sapub.org

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Representative 1,2,3-Triazoles.
Spectroscopic DataTypical Experimental ValueTypical DFT-Calculated Value
1H NMR (Triazole C5-H, ppm)7.50 - 8.35Correlates well with experiment
13C NMR (Triazole C4, ppm)~145Correlates well with experiment
13C NMR (Triazole C5, ppm)~121Correlates well with experiment
UV-Vis λmax (nm)~210~205-215 (TD-DFT)

Note: Data are based on findings for various substituted 1,2,3-triazoles and are representative for the this compound system. researchgate.netmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com These simulations provide insights into conformational changes and intermolecular interactions that are critical for understanding a molecule's function in a realistic environment, such as in solution or interacting with a biological target. nih.govnih.gov For this compound, MD simulations can characterize the flexibility of the pentyl chain and its interactions with solvent molecules. mdpi.com

The pentyl chain of this compound is flexible and can adopt numerous conformations. Conformational analysis, often initiated with a potential energy surface (PES) scan using DFT, can identify the most stable, low-energy conformers. ekb.egekb.eg MD simulations can then be used to explore the conformational space more broadly, showing how the chain flexes and rotates under thermal fluctuations. researchgate.net These studies are essential for understanding how the molecule's shape influences its physical properties and interactions.

The conformation of this compound can be significantly influenced by the surrounding solvent. Computational methods, particularly the use of implicit solvent models like the Polarizable Continuum Model (PCM) within DFT calculations, can quantify these effects. ekb.egekb.eg By optimizing the geometry of different conformers in various solvents (e.g., water, methanol, chloroform), it is possible to determine how the solvent polarity stabilizes or destabilizes certain conformations. ekb.eg For instance, studies on similar bi-1,2,3-triazole systems have shown that the relative energies of different conformers change when moving from the gas phase to solvents of varying dielectric constants. ekb.eg

Quantum Chemical Calculations of Aromaticity and Stability

The 1,2,3-triazole ring is an aromatic heterocycle, and this aromaticity is a primary reason for its stability. guidechem.comresearchgate.net Quantum chemical calculations can quantify this property. The stability of the triazole nucleus is conferred by a 6π electron aromatic system, which is stabilized by resonance. guidechem.comresearchgate.net

Prediction of Novel this compound Derivatives with Tunable Properties

Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design of novel molecules with specific, tunable properties. In the context of this compound, these in silico techniques offer a powerful strategy to predict new derivatives with tailored electronic, biological, and physicochemical characteristics without the immediate need for extensive synthetic undertakings. By leveraging computational methods, researchers can explore a vast chemical space, identify promising candidates, and prioritize synthetic efforts, thereby accelerating the discovery of new functional molecules.

The core approach involves systematic modifications to the parent this compound scaffold and calculating the resultant changes in molecular properties. These modifications can include altering the length and branching of the pentyl chain, introducing functional groups to the alkyl chain, or substituting the hydrogen atoms on the triazole ring. Computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are central to these predictive studies. nih.govresearchgate.netnih.gov

DFT calculations are employed to investigate the structural and electronic properties of newly designed derivatives at the quantum mechanical level. nih.gov This allows for the prediction of parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments, which are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. nih.govresearchgate.net For instance, by introducing electron-withdrawing or electron-donating groups to the this compound structure, it is possible to modulate the molecule's electronic properties, which can be a key factor in applications ranging from materials science to medicinal chemistry. researchgate.netnih.gov

QSAR studies, on the other hand, establish a mathematical relationship between the structural attributes of a series of compounds and their biological activity or a specific physicochemical property. nih.govscispace.com By developing a robust QSAR model for a set of known 4-substituted-1H-1,2,3-triazole analogs, it becomes feasible to predict the activity of novel, yet-to-be-synthesized derivatives. nih.govresearchgate.net This predictive capability is invaluable for designing molecules with enhanced potency or desired pharmacokinetic profiles.

The strategic design of novel this compound derivatives often focuses on achieving a specific therapeutic or functional goal. For example, in drug design, modifications might be aimed at improving binding affinity to a biological target. nih.govthesciencein.org Molecular docking simulations, a key component of in silico screening, can predict the binding mode and affinity of a designed ligand within the active site of a target protein. nih.govnih.gov By analyzing these interactions, researchers can rationally introduce modifications to the this compound scaffold to enhance these interactions and, consequently, the biological activity.

The table below illustrates a hypothetical set of novel this compound derivatives and their predicted properties based on computational modeling. The modifications focus on the pentyl chain and substitution at the N1 position of the triazole ring. Predicted properties include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of electronic behavior, and a predicted binding affinity score to a hypothetical protein target, demonstrating the potential for tunable biological activity.

Compound IDModification from this compoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted Binding Affinity (kcal/mol)
PT-01 Introduction of a hydroxyl group at C-5 of the pentyl chain-6.850.95-6.2
PT-02 Replacement of the pentyl group with a 4-fluoropentyl group-7.100.80-6.8
PT-03 Substitution of N1-H with a methyl group-6.901.10-5.9
PT-04 Introduction of a phenyl group at the terminus of the pentyl chain-6.700.75-7.5
PT-05 Branching of the pentyl chain to an isopentyl group-6.951.05-5.7

These computational predictions provide a roadmap for the synthesis of novel this compound derivatives with fine-tuned properties, showcasing the power of molecular modeling in modern chemical research.

Intermolecular Interactions and Recognition in 4 Pentyl 1h 1,2,3 Triazole Systems

Hydrogen Bonding and Dipole-Dipole Interactions of the Triazole Moiety

The 1H-1,2,3-triazole ring is a highly polar heterocycle capable of engaging in significant hydrogen bonding and dipole-dipole interactions. The nitrogen-rich ring features a large dipole moment, estimated to be around 4.5 to 5.0 Debye for the 1H tautomer. researchgate.netresearchgate.netnih.gov This strong dipole is a consequence of the asymmetric distribution of electron density, with the N2 and N3 atoms being electron-rich and acting as hydrogen bond acceptors, while the N1-H and C5-H groups can function as hydrogen bond donors. researchgate.netnih.gov

The N-H bond of the triazole ring is a potent hydrogen bond donor, readily interacting with Lewis basic sites. Additionally, the C5-H bond is polarized by the adjacent nitrogen atoms, enhancing its acidity and enabling it to participate in weaker C-H···X hydrogen bonds, particularly with anions. nih.govacs.org The ability of the triazole moiety to act as both a hydrogen bond donor and acceptor makes it a versatile component in building complex molecular architectures. chim.it These interactions are crucial for the preorganization of molecules in host-guest systems and for binding to biological targets.

Table 1: Hydrogen Bonding and Dipole Properties of the 1H-1,2,3-Triazole Moiety

Property Description Typical Values
Hydrogen Bond Donors N1-H, C5-H Strong (N-H), Weak (C-H)
Hydrogen Bond Acceptors N2, N3 lone pairs Strong
Dipole Moment (µ) The 1H tautomer exhibits a significant dipole moment due to charge separation in the ring. ~4.5 - 5.0 D

π-π Stacking and Hydrophobic Interactions Involving the Pentyl Chain and Triazole Ring

The aromatic nature of the 1,2,3-triazole ring allows it to participate in π-π stacking interactions. Although considered electron-deficient, the triazole ring can stack with other aromatic systems, including other triazole rings or phenyl groups. researchgate.netresearchgate.net These interactions, while weaker than hydrogen bonds, are significant for the stabilization of supramolecular structures and crystal packing. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with typical ring-centroid separations observed in the range of 3.4 to 3.9 Å. researchgate.net

Complementing the interactions of the triazole ring, the 4-position pentyl group contributes primarily through hydrophobic interactions. This nonpolar alkyl chain favors environments that exclude water, driving the association of molecules in aqueous media and contributing to the binding affinity within hydrophobic pockets of host molecules or proteins. nih.gov The flexibility of the pentyl chain allows it to adopt various conformations to maximize van der Waals contacts within a binding site. The interplay between the hydrophilic, hydrogen-bonding triazole moiety and the hydrophobic pentyl chain is a key feature defining the amphiphilic character of 4-Pentyl-1H-1,2,3-triazole.

Host-Guest Chemistry with this compound Containing Scaffolds

By incorporating the this compound unit into larger host molecules, it is possible to create receptors with specific binding properties. The pentyl chain can serve several roles in such systems:

It can provide a hydrophobic driving force for guest binding in aqueous solutions.

It can act as a structural element, influencing the shape and rigidity of the host's binding cavity.

It can establish van der Waals interactions with nonpolar regions of a guest molecule, enhancing binding affinity and selectivity.

The modular synthesis of such hosts, often utilizing the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for systematic variation of the alkyl chain and other substituents to fine-tune the host-guest binding properties. nih.govacs.org

Design Principles for Molecular Recognition Elements Incorporating this compound

The 1,2,3-triazole ring is a privileged structural motif in the design of molecules for molecular recognition due to its unique combination of features. nih.govresearchgate.net It is chemically stable, readily synthesized, and possesses a predictable geometry. When functionalized with a pentyl group, it becomes an amphiphilic building block with defined regions for polar and nonpolar interactions.

Key design principles include:

Hydrogen Bonding: Utilizing the N-H donor and N2/N3 acceptor sites to establish specific directional interactions.

Dipole Interactions: Aligning the large dipole moment of the triazole with complementary dipoles in a binding partner.

Hydrophobic Effect: Using the pentyl chain to target and interact with nonpolar regions or to drive association in polar solvents.

Steric Control: The pentyl group can be used to define the size and shape of a binding pocket or to prevent undesirable binding modes.

Structure-interaction relationship studies investigate how systematic changes in molecular structure affect intermolecular interactions. For 4-alkyl-1H-1,2,3-triazoles, such studies in non-biological contexts often focus on supramolecular assembly or coordination chemistry.

Research has shown that varying the length and nature of the alkyl chain at the 4-position can influence crystal packing, solubility, and the stability of molecular associates in solution. researchgate.net For instance, increasing the length of the alkyl chain generally enhances hydrophobic interactions, which can lead to different self-assembly behaviors in solution or the solid state. The electronic properties of the triazole ring can also be modulated by substituents at the 1- and 5-positions, which in turn affects the strength of its hydrogen bonding and π-stacking interactions.

In a non-clinical context, ligand binding studies of triazole derivatives often explore their interactions with model receptors, synthetic hosts, or proteins for basic research purposes. Molecular docking and spectroscopic methods are common tools to probe these interactions.

Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated their ability to bind to target proteins through a combination of interactions. researchgate.net The triazole nucleus often acts as a key pharmacophore, forming hydrogen bonds with residues in the active site. researchgate.net For example, molecular modeling studies of triazole derivatives as aromatase inhibitors show the triazole ring coordinating to the heme iron atom via a nitrogen lone pair, while also engaging in π-cation interactions with the porphyrin ring and nearby charged residues. nih.gov The alkyl or aryl substituents on the triazole ring typically occupy hydrophobic pockets, contributing to binding affinity through van der Waals forces. rsc.org These studies underscore the importance of the triazole as a versatile scaffold that can be tailored with substituents like the pentyl group to achieve specific binding profiles.

Table 2: Mentioned Chemical Compounds

Compound Name

Future Research Directions and Emerging Paradigms in 4 Pentyl 1h 1,2,3 Triazole Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The confluence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is poised to revolutionize the synthesis and design of molecules like 4-Pentyl-1H-1,2,3-triazole. ML algorithms are increasingly being employed for the prediction of reaction outcomes, optimization of reaction conditions, and even for computer-aided synthesis planning. beilstein-journals.orgengineering.org.cn These computational tools can analyze vast datasets of chemical reactions to identify patterns and correlations that may not be apparent to human researchers, thereby accelerating the discovery of novel and efficient synthetic routes. beilstein-journals.orgnih.gov

For the synthesis of this compound, which is typically achieved through the azide-alkyne cycloaddition, ML models can be trained to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and purity. researchgate.net This predictive capability minimizes the need for extensive empirical screening, saving time and resources. Furthermore, generative models in AI can be utilized to design novel this compound derivatives with desired properties for various applications. By learning from the structure-property relationships of existing compounds, these models can propose new molecules with enhanced performance characteristics.

Table 1: Application of Machine Learning in the Synthesis of Triazoles

Machine Learning ApplicationDescriptionPotential Impact on this compound Synthesis
Reaction Condition Optimization Algorithms predict optimal parameters (catalyst, solvent, temperature) to maximize yield and minimize byproducts. researchgate.netMore efficient and cost-effective synthesis with higher purity.
Predictive Synthesis AI models suggest novel synthetic pathways based on retrosynthetic analysis. beilstein-journals.orgDiscovery of alternative and more sustainable synthetic routes.
High-Throughput Screening ML can rapidly screen virtual libraries of reactants to identify promising candidates for synthesis.Accelerated discovery of new this compound derivatives.
Automated Synthesis Integration of ML with robotic platforms to enable autonomous execution and optimization of chemical reactions.Increased reproducibility and efficiency in the production of this compound.

Exploration of Novel Reactivity Modes for the Triazole Ring

While the 1,2,3-triazole ring is known for its stability, recent research has begun to uncover novel reactivity modes that extend beyond its traditional role as a stable linker. wikipedia.org The electron-withdrawing nature of the triazole ring can influence the reactivity of adjacent functional groups, and the ring itself can participate in unexpected transformations under specific conditions. nih.gov For this compound, the interplay between the pentyl group and the triazole core could lead to unique chemical behaviors.

Future research will likely focus on exploiting the C-H bonds of the pentyl group for late-stage functionalization, allowing for the diversification of this compound derivatives without the need for de novo synthesis. Furthermore, investigations into the ring-opening and rearrangement reactions of the triazole core under photochemical or electrochemical conditions could unveil new synthetic pathways to other heterocyclic systems. The Dimroth rearrangement, a known isomerization of 1,2,3-triazoles, could also be explored in more detail for the 4-pentyl derivative to access different isomers with potentially distinct properties. wikipedia.org

Development of Advanced Analytical Tools for In Situ Reaction Monitoring of Pentyl-Triazole Transformations

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound is crucial for process optimization and control. The development of advanced analytical tools for in situ reaction monitoring is therefore a key area of future research. Techniques such as process analytical technology (PAT), including in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. nih.gov

For the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to synthesize this compound, in situ monitoring can help to elucidate the role of the catalyst, identify reaction intermediates, and detect the formation of byproducts. nih.gov This information is invaluable for optimizing reaction conditions to improve efficiency and for ensuring the consistent quality of the final product. Furthermore, these advanced analytical techniques can be coupled with kinetic modeling to develop a comprehensive understanding of the reaction dynamics.

Towards Complex Architectures and High-Order Assemblies Incorporating this compound

The unique combination of a polar, aromatic triazole ring and a nonpolar, flexible pentyl chain makes this compound an attractive building block for the construction of complex molecular architectures and high-order assemblies. The triazole moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are essential for directing the self-assembly of molecules into well-defined supramolecular structures.

Future research is expected to focus on the design and synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs) that incorporate the this compound unit. rsc.orgscispace.com The pentyl group can be used to tune the solubility and processability of these materials, as well as to influence their self-assembly behavior in solution and in the solid state. The resulting complex architectures could find applications in areas such as drug delivery, catalysis, and materials science. For instance, polymers containing the this compound moiety may exhibit interesting liquid crystalline or self-healing properties.

Expanding the Scope of Green and Sustainable Methodologies for this compound Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound is no exception. rsc.org Future research will continue to focus on developing more sustainable and environmentally friendly approaches to the synthesis of this compound and its derivatives. nih.gov This includes the use of greener solvents, such as water or biodegradable solvents like Cyrene™, and the development of catalyst systems that are more efficient and can be easily recycled. nih.govnih.gov

The use of flow chemistry is another promising avenue for the green synthesis of this compound. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. The integration of in-line purification techniques can further enhance the sustainability of the process by minimizing waste generation.

Table 2: Green Chemistry Approaches for 1,2,3-Triazole Synthesis

Green Chemistry PrincipleApplication in Triazole SynthesisReference
Use of Safer Solvents Synthesis in water or biodegradable solvents like Cyrene™. nih.govresearchgate.net
Catalyst Efficiency Development of highly active and recyclable copper catalysts. nih.gov
Energy Efficiency Use of microwave or ultrasound irradiation to accelerate reactions. nih.gov
Waste Prevention One-pot, multi-component reactions to reduce intermediate isolation steps. nih.gov
Process Intensification Application of flow chemistry for continuous and efficient synthesis. rsc.org

Interdisciplinary Research Foci for this compound in Chemical Biology and Material Science (Non-Clinical Focus)

The versatile properties of this compound make it a promising candidate for a wide range of applications in chemical biology and material science, beyond the clinical context. In chemical biology, the triazole moiety can act as a stable and biocompatible linker for the construction of bioconjugates. The pentyl group can be used to modulate the lipophilicity of these conjugates, which can influence their cell permeability and intracellular localization.

In material science, the incorporation of this compound into polymers and other materials can impart desirable properties. scispace.com For example, the triazole ring is known for its electron-transport and hole-blocking capabilities, which makes it a useful component in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The pentyl chain can enhance the processability of these materials and influence their morphology in thin films. Future research will likely explore the use of this compound in the development of new functional materials with applications in sensors, coatings, and advanced polymers.

Q & A

Q. What are the standard synthetic routes for 4-Pentyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer: this compound derivatives are typically synthesized via cycloaddition or substitution reactions. A common approach involves refluxing precursors like substituted benzaldehydes with triazole intermediates in ethanol or THF under acidic or catalytic conditions. For example:

  • Step 1: Dissolve 0.001 mol of a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.
  • Step 2: Add 5 drops of glacial acetic acid and 0.001 mol of a substituted benzaldehyde.
  • Step 3: Reflux the mixture for 4–6 hours, followed by solvent evaporation under reduced pressure and filtration .
  • Key factors: Solvent polarity (ethanol vs. THF), catalyst type (e.g., CuSO₄/ascorbate for click chemistry), and reaction time significantly impact yield .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the pentyl chain protons appear as a multiplet at δ 1.2–1.6 ppm .
  • Infrared Spectroscopy (IR): Stretching frequencies for C-N (≈1600 cm⁻¹) and triazole ring vibrations (≈1500 cm⁻¹) are diagnostic .
  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software like SHELXL refines anisotropic displacement parameters .

Q. What protocols ensure purity of this compound derivatives?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions .
  • Melting Point Analysis: Compare experimental values (e.g., 160–162°C) with literature data .
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in bond lengths or disorder models require:

  • Multi-Software Validation: Refine structures using SHELXL and cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
  • Hydrogen Bonding Analysis: Use ¹H NMR in DMSO vs. CDCl₃ to detect solvent-dependent C–H⋯X interactions, which may explain packing anomalies .
  • DFT Calculations: Compare experimental geometries with computational models (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What computational methods elucidate the photolytic pathways of this compound?

Methodological Answer:

  • Multiconfigurational Approaches: Use CASSCF/CASPT2 to map potential energy surfaces of low-lying excited states (S₁, S₂) .
  • Non-Adiabatic Molecular Dynamics (NAMD): Simulate intersystem crossing (ISC) rates between singlet and triplet states to predict photolysis products .
  • Key Metrics: Analyze conical intersections and spin-orbit couplings to identify dominant dissociation pathways (e.g., N₂ elimination vs. ring-opening) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

Methodological Answer:

  • Substituent Screening: Compare sulfonyl (e.g., 4-phenylsulfonyl) vs. carbonyl amide linkages for enzyme inhibition potency and specificity .

  • Biological Assays: Test analogs against target enzymes (e.g., α-glucosidase) using kinetic assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) to correlate activity with substituent size/electronics .

  • Data Table Example:

    Substituent (R)IC₅₀ (μM)Docking Score (kcal/mol)
    -SO₂Ph0.12-9.8
    -CONHPh0.45-7.2

Q. How is this compound utilized in catalytic cross-coupling reactions?

Methodological Answer:

  • Ligand Design: The triazole ring coordinates transition metals (e.g., Pd) via N-atoms. Example: Pd@click-Fe₃O₄/chitosan nanocomposites catalyze Suzuki-Miyaura couplings in water at room temperature .
  • Protocol:
    • Step 1: Immobilize Pd nanoparticles on triazole-functionalized magnetic supports.
    • Step 2: React aryl halides (1 mmol) with phenylboronic acid (1.2 mmol) in H₂O/EtOH (3:1) at 25°C for 2 h.
    • Yield: >90% with ≤5% Pd leaching .

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